Enhanced Hydrophilicity vs. N-Ethylmaleimide
N-Hydroxymaleimide (NHMI) exhibits a significantly lower calculated partition coefficient (LogP) than the widely used N-Ethylmaleimide (NEM), confirming its markedly higher hydrophilicity. This property is a key determinant of aqueous solubility and biological partitioning. [1][2]
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.76 (LogP, calculated) |
| Comparator Or Baseline | N-Ethylmaleimide (NEM): -0.13 to 0.68 (LogP, various calculated/experimental values) |
| Quantified Difference | NHMI LogP is >0.6 units lower, representing a ~4-fold decrease in partition coefficient for octanol/water compared to NEM. |
| Conditions | Calculated using standard algorithms (e.g., ACD/Labs, XLogP) or experimental determination. |
Why This Matters
For procurement in bioconjugation or cell-based assays, NHMI's higher hydrophilicity translates to better aqueous solubility and reduced non-specific binding to hydrophobic membranes, which can improve assay signal-to-noise compared to NEM.
- [1] Chem960. (n.d.). 4814-74-8 (N-Hydroxymaleimide). LogP: -0.76150. View Source
- [2] Sielc. (n.d.). N-Ethylmaleimide. LogP: 0.428. View Source
